molecular formula C27H26N6O4S2 B1219318 Padac CAS No. 77449-91-3

Padac

Cat. No.: B1219318
CAS No.: 77449-91-3
M. Wt: 562.7 g/mol
InChI Key: FCHBECOAGZMTFE-ZEQKJWHPSA-N
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Description

Pyridine-2-azo-p-dimethylaniline cephalosporin, commonly referred to as Padac, is a chromogenic reagent used primarily in the detection of beta-lactamase activity. This compound is notable for its color change from purple to yellow upon cleavage of its beta-lactam ring, making it a valuable tool in microbiological and biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Padac involves the reaction of pyridine-2-azo-p-dimethylaniline with a cephalosporin derivative. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the successful formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Padac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction of this compound can yield different reduced forms, depending on the reagents and conditions used.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Padac has a wide range of scientific research applications, including:

    Chemistry: Used as a chromogenic reagent in the detection of beta-lactamase activity, which is crucial in studying antibiotic resistance.

    Biology: Employed in biochemical assays to monitor enzyme activity and protein interactions.

    Medicine: Utilized in diagnostic tests to detect bacterial infections and assess the efficacy of beta-lactam antibiotics.

    Industry: Applied in quality control processes to ensure the purity and potency of pharmaceutical products.

Mechanism of Action

The mechanism of action of Padac involves the cleavage of its beta-lactam ring by beta-lactamase enzymes. This cleavage results in a color change from purple to yellow, which can be easily detected visually or spectrophotometrically. The molecular targets of this compound are the beta-lactamase enzymes, which hydrolyze the beta-lactam ring, leading to the observed color change .

Comparison with Similar Compounds

Padac is compared with other chromogenic cephalosporins such as nitrocefin and cephacetrile. While all these compounds serve as beta-lactamase substrates, this compound exhibits unique properties:

Similar Compounds

  • Nitrocefin
  • Cephacetrile
  • CENTA (Chromogenic cephalosporin)

This compound’s unique combination of stability and reactivity makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4S2/c1-31(2)19-10-8-18(9-11-19)29-30-21-7-3-4-12-32(21)15-17-16-39-26-23(25(35)33(26)24(17)27(36)37)28-22(34)14-20-6-5-13-38-20/h3-13,23,26H,14-16H2,1-2H3,(H-,28,34,36,37)/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHBECOAGZMTFE-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228160
Record name Pyridine-2-azo-4-dimethylaniline cephalosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77449-91-3
Record name Pyridine-2-azo-4-dimethylaniline cephalosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077449913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2-azo-4-dimethylaniline cephalosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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